2'-羟基黄烷酮

概览

描述

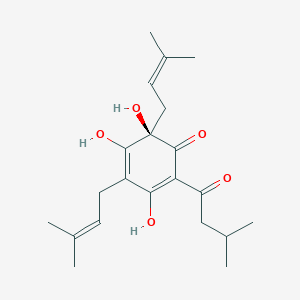

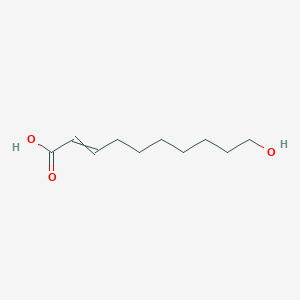

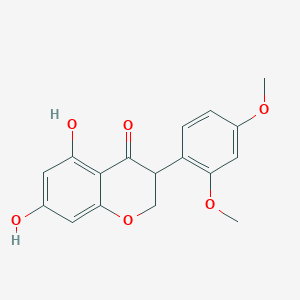

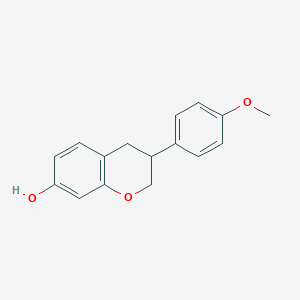

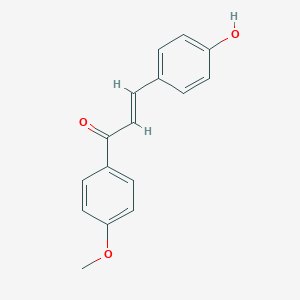

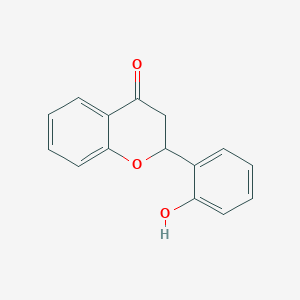

2’-Hydroxyflavanone (2’-HF) is a flavanone, a class of flavonoid, that is known to have anti-inflammatory, antimutagenic, and anticancer activities12. It is found in the peels and seeds of citrus and the leaves, stems, and roots of various plants3. The molecular formula of 2’-HF is C15H12O34.

Synthesis Analysis

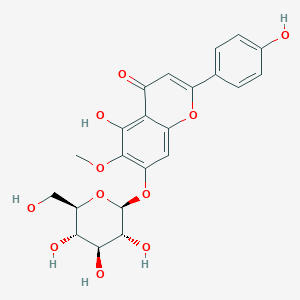

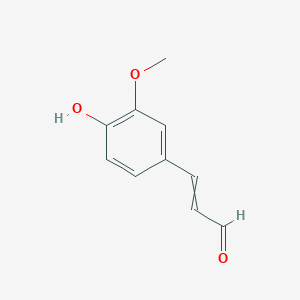

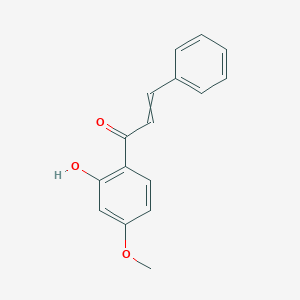

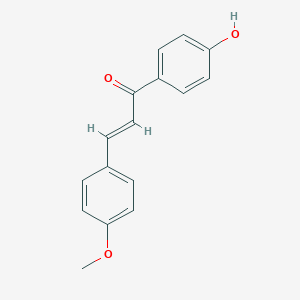

2’-HF can be synthesized from 2’-hydroxydihydrochalcones via palladium (ii)-catalyzed oxidative cyclization5. A 2-hydroxyflavanone C-glucosyltransferase (UGT708D1) has been identified in soybean, which mediates carbon-carbon bond formation to generate C-glucoside metabolites6.

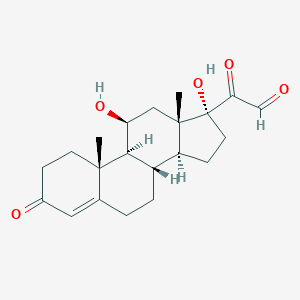

Molecular Structure Analysis

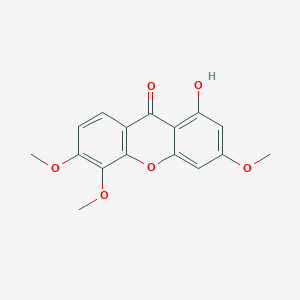

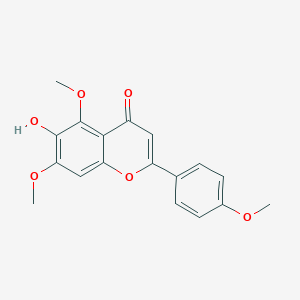

The 2’-hydroxyl group of the flavonoid appears as a regulator of the conformational freedom between the bicyclic A-B unit and the appended phenyl C-ring, favoring the planarity of the molecule78.

Chemical Reactions Analysis

2’-HF can undergo various chemical reactions. For instance, it can be C-glucosylated by 2-hydroxyflavanone C-glucosyltransferase to generate C-glucoside metabolites6. In acidic and neutral media, it can engage in a network of chemical reactions involving flavylium cation, quinoidal base, hemiketal9.Physical And Chemical Properties Analysis

2’-HF has a molecular weight of 240.25 g/mol4. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 34. Its exact mass is 240.078644241 g/mol4. The topological polar surface area is 46.5 Ų4.

科研应用

结肠癌的抗肿瘤活性

2'-羟基黄酮(2'-HF)显示出在结肠癌中作为抗肿瘤药物的潜力。它抑制结肠癌细胞的克隆形成能力,并触发凋亡,包括野生型和p53缺失的HCT116细胞。这个过程涉及DNA碎裂、半胱氨酸蛋白酶的激活以及通过诱导Egr-1上调非类固醇抗炎药激活基因1(NAG-1)。Egr-1还上调了促凋亡基因Bax和细胞周期抑制剂p21,表明饮食中的2'-HF对人类结肠癌具有抗肿瘤活性(Shin et al., 2012)。

利什曼病的潜在治疗

2'-羟基黄酮(2HF)对体外和体内的亚马逊利什曼原虫都有效。它对野生型和抗锑原虫都有活性,在没有毒性的情况下减少巨噬细胞中的感染指数。体外分析表明2HF是治疗利什曼病的良好口服候选药物,显示与锑类药物没有交叉耐药性(Gervazoni et al., 2018)。

镇痛和抗炎潜力

2-羟基黄酮展现出显著的镇痛和抗炎效果。它对神经病理性疼痛具有疗效,可能通过阿片受体和GABA能机制介导。这表明它有潜力作为疼痛综合征的治疗方法(Khan et al., 2022)。

黑色素瘤的局部应用

局部应用的2HF抑制小鼠黑色素瘤的生长,在各种黑色素瘤细胞系中诱导凋亡并抑制细胞生长。这一机制涉及信号蛋白的耗竭,并增强了某些抑制剂的细胞毒性,表明2HF对黑色素瘤的皮肤转移具有局部治疗潜力(Bose等,2019)。

抗炎剂

2-羟基黄酮(2-HF)作为抗炎剂,可以防止LPS诱导的小鼠巨噬细胞的细胞毒性和炎症反应。它调节ROS/MAPK/NF-κB,防止LPS诱导的凋亡、ROS和一氧化氮产生、脂质过氧化以及线粒体膜电位丧失(Sonowal & Ramana, 2020)。

骨肉瘤细胞凋亡

2'-羟基黄酮诱导人类骨肉瘤143 B细胞凋亡,激活外源TRAIL-和内源线粒体介导途径。它增强了肿瘤坏死因子相关凋亡诱导配体(TRAIL)和死亡受体5(DR5)的表达,表明它在骨肉瘤的癌细胞凋亡中具有潜力(Lu et al., 2014)。

荧光特性

黄酮及其羟基衍生物,包括2'-羟基黄酮,已被研究其荧光特性。这项研究有助于理解这些化合物作为天然药物中的活性成分(Li et al., 2016)。

前列腺癌细胞增殖和雄激素受体活性

2'-羟基黄酮抑制前列腺癌细胞的增殖和雄激素受体活性。它抑制雄激素反应性,可能是预防前列腺癌复发的有用药物(Mizokami et al., 2021)。

肾癌预防

2'-羟基黄烷酮显示出作为一种化学预防剂对抗肾癌(RCC)的潜力。它保护VHL基因座,并阻止VHL突变癌症的进展,为对抗这种高度耐药癌症(Singhal et al., 2015)提供了一种新策略。

Safety And Hazards

While handling 2’-HF, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition10.

未来方向

2’-HF has shown promising results in cancer studies and is being investigated as a treatment for various diseases, especially cancer11. It has been suggested as a potential candidate for leishmaniasis chemotherapy for cutaneous leishmaniasis caused by both wild-type and antimony-resistant Leishmania species by oral administration12. Further studies should be conducted to determine the ideal dose and therapeutic regimen11.

性质

IUPAC Name |

2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938395 | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxyflavanone | |

CAS RN |

17348-76-4 | |

| Record name | 2′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。